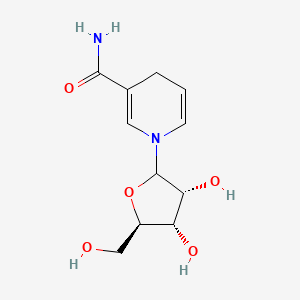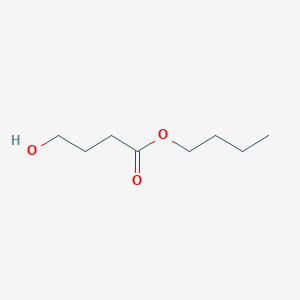
2-Chloro-5-(isobutyramidomethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(isobutyramidomethyl)benzoic acid is an organic compound with the molecular formula C12H14ClNO3. It is a derivative of benzoic acid, featuring a chlorine atom and an isobutyramidomethyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(isobutyramidomethyl)benzoic acid typically involves the reaction of methyl 2-chloro-5-(isobutyramidomethyl)benzoate with sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water. The reaction is carried out at room temperature for a few hours, followed by neutralization with hydrochloric acid to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(isobutyramidomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The isobutyramidomethyl group can participate in amidation reactions to form amides.
Common Reagents and Conditions
Sodium Hydroxide: Used in hydrolysis reactions.
Hydrochloric Acid: Used for neutralization and precipitation of the product.
Tetrahydrofuran and Methanol: Common solvents used in the synthesis.
Major Products Formed
This compound: The primary product formed from the hydrolysis of the ester precursor.
Various Amides: Formed through amidation reactions.
Aplicaciones Científicas De Investigación
2-Chloro-5-(isobutyramidomethyl)benzoic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drug candidates and as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(isobutyramidomethyl)benzoic acid is primarily related to its chemical reactivity. The chlorine atom and the isobutyramidomethyl group influence its interactions with other molecules, facilitating various chemical transformations. The compound’s effects are mediated through its ability to undergo substitution, hydrolysis, and amidation reactions, which are crucial in its applications in organic synthesis and pharmaceutical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of an isobutyramidomethyl group.
2-Chloro-5-bromobenzoic acid: Features a bromine atom instead of an isobutyramidomethyl group.
Uniqueness
2-Chloro-5-(isobutyramidomethyl)benzoic acid is unique due to the presence of the isobutyramidomethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzoic acids. This uniqueness makes it valuable in specific synthetic applications and pharmaceutical research .
Propiedades
IUPAC Name |
2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-6-8-3-4-10(13)9(5-8)12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDAXNLSGLFCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl-[(2S)-1-oxo-3-phenyl-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B8233906.png)

![(13,17-Dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl) acetate](/img/structure/B8233931.png)

![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one](/img/structure/B8233936.png)

![(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8233954.png)






